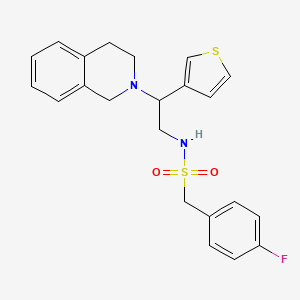

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-1-(4-fluorophenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23FN2O2S2/c23-21-7-5-17(6-8-21)16-29(26,27)24-13-22(20-10-12-28-15-20)25-11-9-18-3-1-2-4-19(18)14-25/h1-8,10,12,15,22,24H,9,11,13-14,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMOWATJXLWGEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)CC3=CC=C(C=C3)F)C4=CSC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23FN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Cyclization Using Formylation and Oxalyl Chloride

The dihydroisoquinoline fragment is synthesized via a one-pot method adapted from the preparation of 6,7-dimethoxy-3,4-dihydroisoquinoline hydrochloride. Starting with phenethylamine derivatives, formylation reagents such as ethyl formate react with 3,4-dimethoxyphenethylamine under reflux to form an intermediate imine. Subsequent treatment with oxalyl chloride in acetonitrile or dichloromethane at 10–20°C induces cyclization, catalyzed by phosphotungstic acid (0.1–2.0 wt%). The ring-closed product is isolated after methanol-mediated oxalic acid removal, yielding 78–80% with >99% purity.

Reaction Conditions :

- Formylation : Ethyl formate (0.9–10.0 eq), reflux, 6 hours.

- Cyclization : Oxalyl chloride (1.0–10.0 eq), 10–20°C, 2 hours.

- Catalyst : Phosphotungstic acid (0.15–0.23 g per 86.6 g substrate).

- Work-up : Methanol addition, reflux (3 hours), cooling to 5–10°C for crystallization.

Incorporation of the Thiophen-3-yl Group

Bromothiophene Intermediate and Nucleophilic Substitution

The thiophene moiety is introduced via a bromothiophene precursor, as demonstrated in dihydrothieno-thiophene sulfonamide syntheses. Diethyl 2-(3-bromo-2-thienylthio)malonate undergoes alkylation with 2-(2-methoxy)ethoxyethyl bromide in DMF at 85°C, followed by hydrolysis and decarboxylation. The resulting thiophene-thioether is then subjected to BH3-mediated reduction to yield the ethyl-thiophene intermediate.

Key Steps :

- Alkylation : 2-(2-Methoxy)ethoxyethyl bromide (1.3 eq), DMF, 85°C, 6 hours.

- Reduction : BH3 (10 M in dimethylsulfide), 60–64°C, 2 hours.

- Work-up : Ethanol quenching, 1 N HCl extraction, ethyl acetate washes.

Sulfonamide Formation via Photocatalytic Radical Coupling

Decarboxylative Sulfinamide Synthesis

The methanesulfonamide group is installed using a photocatalytic protocol. Carboxylic acid precursors (e.g., 4-fluorophenylacetic acid) react with t-BuO-NSO under acridine photocatalysis (PC2, 10 mol%) and 400 nm light to generate alkyl radicals. These radicals add to sulfinamide intermediates, followed by amine coupling under microwave heating (90°C, 20 minutes) to form the sulfonamide.

Optimized Parameters :

- Photocatalyst : PC2 (10–20 mol%).

- Radical Source : Carboxylic acid (0.3 mmol), t-BuO-NSO (0.2 mmol).

- Amine Coupling : Primary/secondary amines (2–10 eq), toluene, microwave.

Final Assembly of the Target Compound

Sequential Alkylation and Sulfonylation

The dihydroisoquinoline-thiophene intermediate is alkylated with 2-chloroethylamine, followed by sulfonylation using 4-fluorophenylmethanesulfonyl chloride. The reaction proceeds in THF at 0°C to room temperature, with NaH (1.3 eq) as a base, achieving 75–85% yield after silica gel purification.

Critical Considerations :

- Regioselectivity : Controlled addition of NaH prevents over-sulfonylation.

- Purification : Ethyl acetate extraction, MgSO4 drying, and methanol recrystallization.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Oxidation: : Undergoes oxidative transformation, potentially altering the dihydroisoquinoline or thiophene rings.

Reduction: : Reduction can affect the dihydroisoquinoline core, leading to dihydro derivatives.

Substitution: : Electrophilic aromatic substitution reactions can occur on the thiophene and fluorophenyl rings.

Common Reagents and Conditions

Oxidation: : Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

Reduction: : Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: : Various halogenating agents, nitrating mixtures, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used, potentially yielding hydroxylated, hydrogenated, or substituted derivatives of the parent compound.

Scientific Research Applications

Pharmacological Applications

1.1 Antineoplastic Activity

Research has indicated that compounds containing the 3,4-dihydroisoquinoline structure exhibit promising antitumor properties. Studies suggest that derivatives of this compound can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The incorporation of the thiophene group may enhance the compound's efficacy and selectivity against cancer cells, making it a candidate for further development as an anticancer agent .

1.2 Neuroprotective Effects

The compound has been investigated for its neuroprotective properties, particularly in relation to neurodegenerative diseases such as Parkinson's and Alzheimer's. The 3,4-dihydroisoquinoline moiety is known to interact with monoamine oxidase (MAO) enzymes, which are implicated in neurodegeneration. Inhibitors of MAO-B have shown potential in alleviating symptoms and slowing disease progression. Preliminary studies have suggested that this compound may act as a selective MAO-B inhibitor, thus providing therapeutic benefits in neurodegenerative conditions .

1.3 Antimicrobial Properties

Recent investigations have highlighted the antimicrobial potential of compounds similar to N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide. The sulfonamide group is known for its antibacterial activity, and modifications to the dihydroisoquinoline structure may enhance this property. Research into its effectiveness against various bacterial strains is ongoing, with initial results indicating significant activity against resistant strains .

Material Science Applications

2.1 Organic Electronics

The unique structural features of this compound make it a candidate for applications in organic electronics. Its electronic properties can be tuned through structural modifications, allowing it to be used in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The thiophene component contributes to charge transport capabilities, while the isoquinoline structure can enhance light absorption properties.

Case Studies

Mechanism of Action

Molecular Targets and Pathways

The exact mechanism of action depends on the application but often involves:

Binding to Proteins: : Interaction with specific proteins or enzymes, altering their function.

Pathway Modulation: : Affecting cellular pathways involved in disease processes, such as signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared functional groups and synthetic pathways. Below is a detailed comparison:

Sulfonamide-Containing Triazole Derivatives ()

Compounds such as 2-(5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazol-3-ylthio)-1-(phenyl/4-fluorophenyl)ethanones (e.g., [10–15] in ) share key features:

Key Differences :

- The target compound’s dihydroisoquinoline core may confer greater rigidity and receptor selectivity compared to triazole-based analogs.

- The thiophene ring offers distinct electronic properties (π-π interactions) versus the triazole’s hydrogen-bonding capability.

Sulfonamide-Based Agrochemicals ()

Compounds like tolylfluanid and triflusulfuron methyl ester highlight sulfonamide utility in agrochemicals:

| Feature | Target Compound | Agrochemicals |

|---|---|---|

| Sulfonamide Group | Methanesulfonamide | Dimethylamino/ethoxy-substituted sulfonamides |

| Aromatic Fluorination | 4-Fluorophenyl | Fluorine/chlorine in triazine/pyrazole rings |

| Application | Presumed therapeutic | Fungicides/herbicides |

Key Insight: The target compound’s 4-fluorophenyl group aligns with agrochemical design for metabolic resistance, but its dihydroisoquinoline scaffold suggests a divergent biological target .

Morpholine-Thiazole Derivatives ()

Compounds such as (2Z)-4-(4-Chlorophenyl)-N-(4-methylphenyl)-3-(morpholin-4-yl)-1,3-thiazol-2(3H)-imine share fluorinated aromatic systems:

| Feature | Target Compound | Morpholine-Thiazoles |

|---|---|---|

| Fluorinated Aromatic | 4-Fluorophenyl | 4-Chlorophenyl/4-fluorophenyl |

| Heterocyclic Core | Dihydroisoquinoline | Morpholine-thiazole |

| Functional Group | Methanesulfonamide | Imine-linked thiazole |

Key Difference : The morpholine-thiazole system in emphasizes nitrogen-rich heterocycles for metal chelation, whereas the target compound’s sulfonamide and thiophene may prioritize enzyme inhibition .

Spectral Confirmation (Inferred from )

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)-1-(4-fluorophenyl)methanesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, and the mechanisms through which it exerts its effects.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 458.6 g/mol. The structure includes a dihydroisoquinoline moiety linked to a thiophene group and a methanesulfonamide functional group, which are significant for its biological interactions.

Antifungal Activity

Research indicates that compounds related to this compound exhibit antifungal properties. For instance, studies on 3,4-dihydroisoquinolin derivatives have revealed their effectiveness against various fungal strains, such as Fusarium oxysporum and Candida albicans. In one study, certain derivatives showed antifungal activity ranging from 48.4% to 91.7% compared to standard antifungal agents .

Antibacterial Activity

The compound's antibacterial potential has also been explored. It has shown promising results against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with inhibition zones ranging from 14 to 17 mm . This activity is influenced by the substituents on the aromatic rings, suggesting that structural modifications can enhance or diminish efficacy.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The sulfonamide group is known for its role in enzyme inhibition, particularly in bacterial folate synthesis pathways. By mimicking substrates or intermediates in these pathways, the compound can effectively disrupt normal cellular functions in bacteria and fungi.

Synthesis and Preparation

The synthesis of this compound typically involves several steps:

- Formation of Dihydroisoquinoline : Starting from isoquinoline through hydrogenation.

- Alkylation : Introducing the thiophene group via alkylation reactions.

- Sulfonylation : Finally, sulfonylating with 4-fluorobenzenesulfonyl chloride under basic conditions.

These steps can be optimized for industrial production using continuous flow chemistry techniques to enhance yield and purity .

Case Study 1: Antifungal Efficacy

In a comparative study involving various derivatives of 3,4-dihydroisoquinoline, it was found that specific modifications led to enhanced antifungal activity against Fusarium oxysporum. The study highlighted that the presence of halogen atoms significantly improved efficacy compared to non-substituted variants .

Case Study 2: Antibacterial Properties

Another investigation assessed the antibacterial properties of the compound against multiple strains of bacteria. The results indicated that structural variations at the para-position of the phenyl ring could lead to substantial changes in antibacterial potency, with certain derivatives exhibiting superior activity against resistant strains .

Q & A

Basic: What are the common synthetic pathways for preparing this compound, and what intermediates are critical?

The synthesis typically involves multi-step routes, starting with the preparation of the dihydroisoquinoline and thiophene-containing intermediates. Key steps include:

- Dihydroisoquinoline core synthesis : Cyclization of phenethylamine derivatives under acidic conditions (e.g., using polyphosphoric acid) .

- Thiophene coupling : Suzuki-Miyaura or nucleophilic substitution reactions to introduce the thiophen-3-yl group .

- Sulfonamide formation : Reaction of the amine intermediate with 4-fluorophenyl methanesulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .

Critical intermediates include the 3,4-dihydroisoquinoline precursor and the thiophene-ethylamine derivative. Purity of intermediates should be verified via HPLC (>95%) before proceeding .

Basic: What spectroscopic techniques are essential for structural characterization?

- NMR : H and C NMR confirm regioselectivity of the dihydroisoquinoline and thiophene moieties. Aromatic proton signals in the 6.8–7.5 ppm range validate the 4-fluorophenyl group .

- Mass Spectrometry : High-resolution MS (HRMS) ensures correct molecular ion peaks (e.g., [M+H]) and rules out side products .

- X-ray Crystallography : For unambiguous confirmation, single-crystal analysis resolves stereochemistry at the ethyl-thiophene junction (if applicable) .

Advanced: How can synthetic yields be optimized when coupling the dihydroisoquinoline and thiophene units?

Low yields often arise from steric hindrance at the ethyl-thiophene junction. Strategies include:

- Catalytic Optimization : Use Pd-based catalysts (e.g., Pd(PPh)) for Suzuki couplings, with microwave-assisted heating to reduce reaction time .

- Solvent Screening : Polar aprotic solvents (DMF or DMSO) improve solubility of aromatic intermediates .

- DoE (Design of Experiments) : Systematic variation of temperature (80–120°C), catalyst loading (1–5 mol%), and reaction time (4–24 hrs) to identify optimal conditions .

Post-reaction, purify via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the desired product .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in IC values or receptor binding may stem from:

- Assay Variability : Validate protocols using positive controls (e.g., known sulfonamide inhibitors) and standardized cell lines .

- Enantiomeric Purity : Chiral HPLC or SFC (supercritical fluid chromatography) to separate enantiomers, as biological activity may differ between R/S configurations .

- Metabolic Stability : Assess liver microsome stability (e.g., human/rat CYP450 isoforms) to rule out rapid degradation masking true activity .

Basic: What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?

- Enzyme Inhibition : High-throughput screening against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or colorimetric assays .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .

- Receptor Binding : Radioligand displacement assays (e.g., H-labeled antagonists) for GPCR or kinase targets .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

- Docking Simulations : Molecular docking (AutoDock Vina, Glide) predicts binding modes to targets like serotonin receptors or kinases. Focus on the sulfonamide’s hydrogen-bonding with active-site residues .

- QSAR Modeling : Use CoMFA or CoMSIA to correlate substituent effects (e.g., fluorophenyl vs. chlorophenyl) with activity .

- MD Simulations : 100-ns trajectories assess dynamic stability of ligand-target complexes, identifying critical interactions (e.g., π-π stacking with thiophene) .

Basic: How can solubility challenges be addressed during formulation for in vivo studies?

- Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility .

- Salt Formation : React with hydrochloric acid or sodium hydroxide to generate water-soluble salts (e.g., hydrochloride salt) .

- Nanoformulation : Encapsulate in liposomes (phospholipid:cholesterol 7:3 ratio) for improved bioavailability .

Advanced: What strategies mitigate off-target effects identified in preclinical studies?

- Selectivity Profiling : Screen against panels of related enzymes/receptors (e.g., 50+ kinases) to identify cross-reactivity .

- Prodrug Design : Introduce enzymatically cleavable groups (e.g., ester linkages) to limit active compound release to target tissues .

- Metabolite Identification : LC-MS/MS analysis of plasma metabolites to pinpoint toxic derivatives .

Basic: What are the key stability considerations for long-term storage?

- Temperature : Store at –20°C in amber vials to prevent photodegradation of the thiophene and fluorophenyl groups .

- Humidity Control : Use desiccants (silica gel) to avoid hydrolysis of the sulfonamide bond .

- Purity Monitoring : Annual re-analysis via HPLC to detect degradation products (>98% purity threshold) .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

- CRISPR-Cas9 Knockout Models : Delete putative target genes (e.g., CAIX) in cell lines to confirm on-mechanism effects .

- PET Imaging : Radiolabel with F (using the existing fluorophenyl group) for in vivo target engagement studies .

- Transcriptomics : RNA-seq analysis of treated vs. untreated cells to identify downstream pathway modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.